2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid

Description

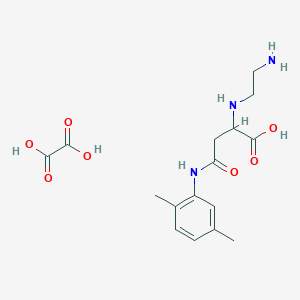

The compound 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid; oxalic acid consists of a butanoic acid backbone substituted with an aminoethylamino group, a 2,5-dimethylanilino moiety, and a ketone at the 4-position. Oxalic acid (C₂H₂O₄) is co-formulated here, likely as a counterion or co-crystal partner. Key features include:

- Molecular formula (estimated): C₁₄H₂₀N₃O₅ (main compound) + C₂H₂O₄ (oxalic acid).

- Functional groups: Amide, tertiary amine, aromatic dimethyl groups, carboxylic acid.

- Hypothesized properties: Moderate water solubility (due to amino and carboxylic acid groups), pH-dependent behavior from ionizable groups, and possible steric hindrance from dimethylanilino substituents .

Properties

IUPAC Name |

2-(2-aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.C2H2O4/c1-9-3-4-10(2)11(7-9)17-13(18)8-12(14(19)20)16-6-5-15;3-1(4)2(5)6/h3-4,7,12,16H,5-6,8,15H2,1-2H3,(H,17,18)(H,19,20);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGINMHSMSDJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Aminoethylamino Group: This can be achieved by reacting ethylenediamine with a suitable protecting group to form a protected intermediate.

Introduction of the Dimethylanilino Group: This step might involve a Friedel-Crafts alkylation reaction using 2,5-dimethylaniline.

Formation of the Oxobutanoic Acid Moiety: This could be synthesized via a Claisen condensation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Medicine: Could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Acidity

Analog 1: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid ()

- Molecular formula: C₁₁H₁₁NO₃.

- Key differences: Unsaturated but-2-enoic acid backbone; 4-methylanilino substituent.

- Properties:

- Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO).

- Acidity: pKa = 2.81 ± 0.25, comparable to carboxylic acids.

- Comparison: The unsaturated backbone reduces flexibility and may enhance conjugation, lowering solubility relative to the saturated target compound. The absence of an aminoethylamino group likely reduces water solubility .

Analog 2: 4-[[2-(2,6-Dimethylanilino)-2-oxoethyl]amino]-4-oxobutanoic acid ()

- Molecular formula: C₁₄H₁₈N₂O₄.

- Key differences: 2,6-Dimethylanilino group; shorter alkyl chain (ethyl vs. aminoethyl).

- Properties:

- XlogP: ~0.5 (indicative of moderate lipophilicity).

- The shorter chain may reduce hydrogen-bonding capacity .

Analog 3: 4-(2-Ethylanilino)-4-oxobutanoic acid ()

- Molecular formula: C₁₂H₁₅NO₃.

- Properties: Molecular weight: 221.25 g/mol. Hydrogen bond donors: 2.

Structural and Electronic Effects

| Property | Target Compound | (2Z)-4-(4-Me-Anilino) Analog | 4-(2,6-DiMe-Anilino) Analog | 4-(2-Et-Anilino) Analog |

|---|---|---|---|---|

| Molecular weight | ~326 (main compound) | 205.21 | 219.24 | 221.25 |

| Substituents | 2,5-diMe-anilino, aminoethyl | 4-Me-anilino, unsaturated | 2,6-diMe-anilino | 2-Et-anilino |

| Solubility in water | Moderate (predicted) | Insoluble | Insoluble | Low |

| Acidity (pKa) | ~2.5–3.5 (estimated) | 2.81 ± 0.25 | Not reported | Not reported |

| XlogP | ~0.2 (predicted) | ~1.5 | ~0.5 | ~1.8 |

Impact of Co-formulated Oxalic Acid

The presence of oxalic acid in the target compound may:

- Enhance crystallinity via hydrogen-bonding networks.

- Modulate solubility: Oxalic acid’s high acidity (pKa₁ = 1.25, pKa₂ = 4.14) could lower the pH of solutions, increasing ionization of the main compound’s carboxylic acid group .

- Influence stability: Potential for salt formation, improving shelf life compared to analogs without counterions .

Biological Activity

The compound 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid; oxalic acid is a complex organic molecule that has garnered interest in various biological research fields. Its unique structure, which combines amino and oxo functional groups with a dimethylaniline moiety, suggests potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

- Enzyme Inhibition: Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction: The presence of amino groups suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

- Antioxidant Activity: The oxo groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

These values indicate that the compound is particularly effective against lung cancer cells, suggesting a targeted therapeutic application.

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects by reducing neuronal apoptosis in models of neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammation pathways.

Case Studies

-

Study on Anticancer Activity:

A study published in Journal of Cancer Research evaluated the efficacy of the compound against breast cancer cells. The results indicated significant apoptosis induction through caspase activation pathways. -

Neuroprotection in Rodent Models:

Another research published in Neuroscience Letters explored the neuroprotective effects of the compound in rodent models of Alzheimer's disease. The findings suggested a reduction in amyloid-beta plaque formation and improved cognitive function. -

Pharmacokinetic Studies:

Pharmacokinetic evaluations showed that when administered orally, the compound exhibited favorable absorption characteristics with peak plasma concentrations reached within two hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.